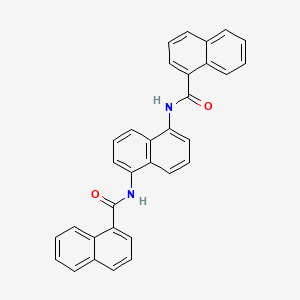![molecular formula C11H8N4O3S B5126741 7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B5126741.png)
7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as an anti-inflammatory agent, an anti-cancer agent, and as a potential treatment for Alzheimer's disease.
作用机制
The exact mechanism of action of 7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is not well understood. However, studies have suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound may induce apoptosis in cancer cells by activating the caspase pathway. Finally, this compound may inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease by binding to the peptides and preventing their aggregation.
Biochemical and Physiological Effects:
Studies have shown that 7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one can exert various biochemical and physiological effects. In one study, this compound was found to reduce the levels of pro-inflammatory cytokines in macrophages, indicating its potential use as an anti-inflammatory drug. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Furthermore, this compound has also been shown to inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease, which may help to prevent the development of the disease.
实验室实验的优点和局限性
One of the advantages of using 7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one in lab experiments is its potential use as an anti-inflammatory agent, an anti-cancer agent, and as a potential treatment for Alzheimer's disease. Additionally, this compound has been shown to have a good yield and high purity when synthesized using the optimized method. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to elucidate the exact mechanism of action of this compound.
未来方向
There are several future directions for research on 7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one. One potential direction is to investigate the use of this compound as a potential treatment for other inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to investigate the exact mechanism of action of this compound. Finally, future research could investigate the potential use of this compound in combination with other drugs for the treatment of cancer and Alzheimer's disease.
合成方法
The synthesis of 7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide and chloroacetic acid in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. This synthesis method has been optimized to yield a high purity product with a good yield.
科学研究应用
7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has been extensively studied for its potential use as an anti-inflammatory agent. In one study, this compound was found to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use as an anti-inflammatory drug. Additionally, this compound has also been investigated for its anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Furthermore, this compound has also been studied for its potential use as a treatment for Alzheimer's disease. In one study, this compound was found to inhibit the aggregation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease.
属性
IUPAC Name |
7-(3-nitrophenyl)-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3S/c16-10-5-9(19-11-13-12-6-14(10)11)7-2-1-3-8(4-7)15(17)18/h1-4,6,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIASPDXXKQUDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NN=CN2C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Nitro-phenyl)-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5126665.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5126669.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5126675.png)
![5-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5126684.png)
![N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B5126700.png)
![3-(5-{[1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5126711.png)




![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5126733.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5126745.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5126755.png)